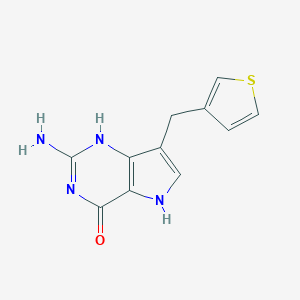
9-Deaza-9-(3-thienylmethyl)guanine
Description
9-Deaza-9-(3-thienylmethyl)guanine is a synthetic nucleoside analog designed to inhibit purine nucleoside phosphorylase (PNP), an enzyme critical in the purine salvage pathway. Structurally, it features a deazaguanine core with a 3-thienylmethyl substituent at the 9-position, distinguishing it from natural guanine and related analogs. This modification enhances its binding affinity to PNP, making it a candidate for therapeutic applications in T-cell-mediated disorders, such as autoimmune diseases and transplant rejection . The compound’s molecular formula (C₁₀H₁₀N₄OS) and exact mass (246.0252 g/mol) reflect its hybrid nucleoside-thiophene architecture .
Properties
CAS No. |
132138-76-2 |
|---|---|
Molecular Formula |
C11H10N4OS |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
2-amino-7-(thiophen-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H10N4OS/c12-11-14-8-7(3-6-1-2-17-5-6)4-13-9(8)10(16)15-11/h1-2,4-5,13H,3H2,(H3,12,14,15,16) |
InChI Key |
QDPMHXUWMPNTEQ-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1CC2=CNC3=C2N=C(NC3=O)N |
Isomeric SMILES |
C1=CSC=C1CC2=CNC3=C2NC(=NC3=O)N |
Canonical SMILES |
C1=CSC=C1CC2=CNC3=C2NC(=NC3=O)N |
Synonyms |
9-deaza-9-(3-thienylmethyl)guanine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The inhibitory potency, solubility, and biological activity of 9-Deaza-9-(3-thienylmethyl)guanine are influenced by its unique structural features. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Findings from Comparative Studies
Substituent Position and Potency :
- The 9-position substitution is critical for PNP inhibition. The 3-thienylmethyl group in this compound confers stronger inhibition compared to the 2-thienylmethyl isomer, likely due to enhanced hydrophobic interactions or steric optimization with the enzyme’s active site .
- The 7-deaza modification (e.g., 7-Deaza-9-(2-thienylmethyl)guanine) reduces potency, suggesting that the nitrogen at position 7 is essential for binding .
Impact of Substituent Chemistry: Aromatic vs. This contrasts with acyclovir, which has high water solubility due to its hydrophilic acyclic side chain .
Mechanistic Divergence :
- Unlike PNP inhibitors, acyclovir relies on viral thymidine kinase for activation, illustrating how structural modifications (e.g., acyclic vs. cyclic sugar moieties) redirect compounds toward distinct therapeutic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


